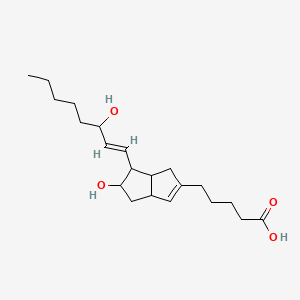
9-O-methanoprostaglandin I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-O-methanoprostaglandin I, also known as this compound, is a useful research compound. Its molecular formula is C21H34O4 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing 9-O-methanoprostaglandin I in laboratory settings?
- Methodological Answer : Synthesis typically involves stereoselective organic reactions, such as cyclopropanation or enzymatic modifications, to preserve the prostaglandin core structure. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Reproducibility hinges on documenting reaction conditions (e.g., temperature, catalysts) and validating analytical protocols against reference standards .
Q. How can researchers design in vitro and in vivo pharmacological studies to evaluate the vasodilatory effects of this compound?
- Methodological Answer : For in vitro studies, use isolated vascular tissue (e.g., rat aortic rings) to measure relaxation responses via tension myography. In vivo models may involve measuring blood pressure changes in normotensive or hypertensive animal models. Ensure dose-response curves are constructed, and control for confounding factors like endogenous prostaglandin levels. Cross-validate findings with receptor-binding assays (e.g., IP receptor affinity) to confirm mechanism of action .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity in complex matrices like plasma or tissue homogenates. Sample preparation should include solid-phase extraction (SPE) to remove interferents. Validate the method for linearity, precision, and recovery rates per ICH guidelines. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. How should researchers address contradictory data regarding the antiplatelet efficacy of this compound across different experimental models?
- Methodological Answer : Conduct a systematic comparison of experimental variables, such as platelet source (human vs. animal), agonist type (e.g., ADP vs. collagen), and assay conditions (e.g., shear stress in microfluidic systems). Use meta-analysis tools to quantify heterogeneity and identify confounders. Validate findings with orthogonal assays, such as flow cytometry for platelet activation markers (e.g., P-selectin expression) .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer : Combine computational docking studies (e.g., molecular dynamics simulations targeting the IP receptor) with systematic synthetic modifications (e.g., varying substituents at the 9-O position). Use pharmacophore mapping to identify critical functional groups. Validate predictions with in vitro receptor-binding assays and functional readouts (e.g., cAMP elevation in transfected cells) .
Q. How can researchers ensure ethical and methodological rigor when transitioning from animal models to human cell-based studies with this compound?
- Methodological Answer : Adhere to institutional review board (IRB) protocols for human-derived samples (e.g., primary endothelial cells). Use blinded experimental designs and pre-register study protocols to minimize bias. Include positive controls (e.g., iloprost) and validate translational relevance using human tissue explants or organ-on-a-chip models .
Q. What experimental frameworks are suitable for investigating the long-term stability and degradation pathways of this compound under physiological conditions?
- Methodological Answer : Accelerated stability studies under varying pH, temperature, and oxidative stress (e.g., hydrogen peroxide exposure) can model degradation. Use LC-MS to identify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. For in vivo stability, employ radiolabeled analogs and track metabolite profiles via autoradiography or PET imaging .
Q. How can cross-disciplinary approaches enhance the study of this compound’s role in inflammatory pathways?
- Methodological Answer : Integrate transcriptomic profiling (e.g., RNA-seq of treated macrophages) with cytokine multiplex assays to map inflammatory signaling. Collaborate with computational biologists to identify enriched pathways (e.g., NF-κB or COX-2 networks). Validate hypotheses using knockout animal models or CRISPR-edited cell lines .
Q. What methodologies are critical for conducting a meta-analysis of this compound’s therapeutic potential across published studies?
- Methodological Answer : Use PRISMA guidelines to systematically extract data from databases (e.g., PubMed, EMBASE). Assess study quality via tools like GRADE or ROBINS-I. Perform subgroup analyses to account for variability in dosing, models, and outcome measures. Use funnel plots to detect publication bias and random-effects models to pool effect sizes .
Q. Methodological Notes
- Data Integrity : Incorporate attention-check questions and open-ended responses in surveys to detect fraudulent or low-quality data .
- Literature Review : Follow systematic review protocols (e.g., PRISMA) to ensure comprehensive coverage of existing studies, including gray literature and preprints .
- Experimental Replication : Document all procedures in supplementary materials, adhering to journal guidelines for data transparency and reproducibility .
特性
CAS番号 |
99946-24-4 |
|---|---|
分子式 |
C21H34O4 |
分子量 |
350.5 g/mol |
IUPAC名 |
5-[5-hydroxy-6-[(E)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoic acid |
InChI |
InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h10-12,16-20,22-23H,2-9,13-14H2,1H3,(H,24,25)/b11-10+ |
InChIキー |
JANVYOZZTKSZGN-ZHACJKMWSA-N |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |
異性体SMILES |
CCCCCC(/C=C/C1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |
正規SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)CCCCC(=O)O)O)O |
同義語 |
9-O-methano-6 beta-PGI1 9-O-methano-PGI1 9-O-methanoprostaglandin I 9-O-methanoprostaglandin I, 3aR-(3aalpha,5beta,6alpha(1E,3S*),6aalpha)-isomer 9-O-methanoprostaglandin I, 3aS-(3aalpha,5beta,6alpha(1Z,3R*),6aalpha)-isomer isocarbacyclin TEI 7165 TEI-7165 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















